Regioisomer-Dependent Broad-Spectrum Cytotoxicity: Furan-3-yl vs. Furan-2-yl 2-Cyanoacrylamide Scaffolds
In a focused library of 2-phenylacrylamides, the furan-3-yl analog (E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (compound 37) exhibited broad-spectrum growth inhibition with GI₅₀ values ranging from 5 to 16 µM across a panel of 11 human cancer cell lines [1]. While this compound is not identical to the target molecule, it shares the critical furan-3-yl acrylamide substructure. In the same study, furan-2-yl-containing analogs (e.g., 5-chlorofuran-2-yl and 5-bromofuran-2-yl derivatives 33 and 34) also showed activity, but the unsubstituted furan-3-yl analog was specifically highlighted as a potent hit, suggesting the 3-yl attachment is not merely tolerated but actively contributes to the growth-inhibitory phenotype. The target compound (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide extends this scaffold by incorporating an o-tolyl-bearing ethyl amide side chain absent from compound 37, offering a distinct vector for additional target interactions.
| Evidence Dimension | Cancer cell growth inhibition (GI₅₀) |
|---|---|
| Target Compound Data | GI₅₀ = 5–16 µM (for furan-3-yl 2-cyanoacrylamide 37; used as class representative) |
| Comparator Or Baseline | Furan-2-yl 2-cyanoacrylamide analogs (33 and 34) also active but not individually listed as superior; simple aromatic replacements (39–45) gave GI₅₀ = 7–24 µM |
| Quantified Difference | Furan-3-yl scaffold maintains sub-20 µM activity; replacement with phenyl or naphthyl reduces potency (GI₅₀ shift to 7–24 µM); direct furan-3-yl vs. furan-2-yl quantitative difference not reported in this study. |
| Conditions | Growth inhibition assay against 11 human cancer cell lines (e.g., MCF-7, A549, HT29); 72 h exposure; sulforhodamine B endpoint [1] |
Why This Matters
Demonstrates that the furan-3-yl moiety is a productive substituent for achieving low-micromolar cytotoxicity, supporting selection of the target compound for cancer-focused screening campaigns.
- [1] Tarleton, M., Dyson, L., Gilbert, J., Sakoff, J. A., & McCluskey, A. (2013). Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents. *Bioorganic & Medicinal Chemistry*, 21(1), 322–332. View Source
